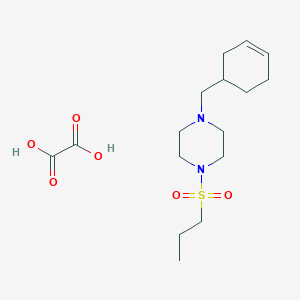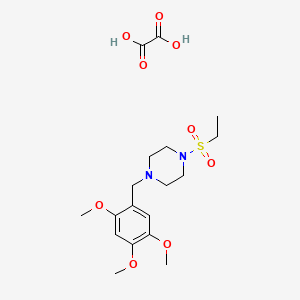
1-(2-nitrobenzyl)-4-(4-pyridinylmethyl)piperazine
Descripción general
Descripción
1-(2-nitrobenzyl)-4-(4-pyridinylmethyl)piperazine, also known as NBD-PP1, is a small molecule inhibitor that has been widely used in scientific research. It was first developed by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate the mechanisms of various biological processes.
Mecanismo De Acción
1-(2-nitrobenzyl)-4-(4-pyridinylmethyl)piperazine works by binding to the ATP-binding pocket of protein kinases, preventing their activity. This mechanism of action is highly specific and allows researchers to selectively inhibit specific protein kinases without affecting others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that it is used to inhibit. In general, however, this compound has been shown to have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-nitrobenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its specificity. Because it selectively inhibits specific protein kinases, researchers can use it to study the function of these enzymes without affecting other cellular processes. However, one limitation of using this compound is that it may not be effective in all cell types or under all experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-nitrobenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is in the development of new inhibitors that are more potent or selective than this compound. Additionally, researchers may continue to investigate the role of specific protein kinases in various cellular processes using this compound as a tool. Finally, this compound may have potential therapeutic applications, and further research may be conducted to explore this possibility.
Aplicaciones Científicas De Investigación
1-(2-nitrobenzyl)-4-(4-pyridinylmethyl)piperazine has been used in a variety of scientific studies to investigate the mechanisms of various biological processes. One of the most notable applications of this compound is in the study of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. This compound has been used to selectively inhibit specific protein kinases, allowing researchers to study their function and role in various cellular processes.
Propiedades
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-4-2-1-3-16(17)14-20-11-9-19(10-12-20)13-15-5-7-18-8-6-15/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLQFCVGQXVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3945911.png)
![N-butyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3945921.png)
![benzyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3945927.png)
![2-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B3945934.png)






![5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3945975.png)


![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3945997.png)